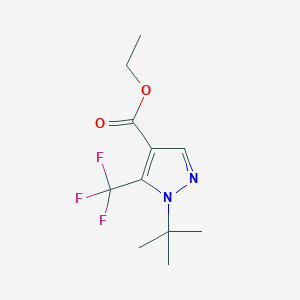

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound known for its unique structural features and chemical properties. It contains a pyrazole ring substituted with a tert-butyl group, a trifluoromethyl group, and an ethyl ester group. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Substitution with tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using ethanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Oxidized pyrazole derivatives.

Reduction Products: Reduced ester derivatives, such as alcohols.

Substitution Products: Substituted pyrazole derivatives with various functional groups.

Applications De Recherche Scientifique

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with different substitution patterns on the pyrazole ring.

Methyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the tert-butyl group provides steric hindrance, affecting its reactivity and interactions with biological targets.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific fields.

Activité Biologique

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and data.

- Chemical Formula : C₁₁H₁₅F₃N₂O₂

- Molecular Weight : 264.25 g/mol

- CAS Number : 852691-03-3

- Melting Point : Not specified, but related compounds have melting points ranging from 107°C to 117°C .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the tert-butyl and trifluoromethyl groups. The detailed synthetic pathway is often tailored to enhance yield and purity, ensuring that the compound meets pharmaceutical standards.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a review indicated that certain pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This compound has shown promising results in reducing inflammation in various animal models .

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | 344.56 |

Analgesic Effects

The analgesic properties of this compound have also been explored. In vivo studies demonstrated that it could significantly reduce pain responses in models such as the carrageenan-induced paw edema test. The analgesic activity was comparable to standard pain relievers like diclofenac sodium .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits antibacterial and antifungal activities against various strains, suggesting its potential as an antimicrobial agent .

Case Studies

A notable study involved administering this compound to animal models to assess its anti-inflammatory and analgesic effects. The results indicated:

Propriétés

IUPAC Name |

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLZGMBYZIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382389 | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852691-03-3 | |

| Record name | Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.